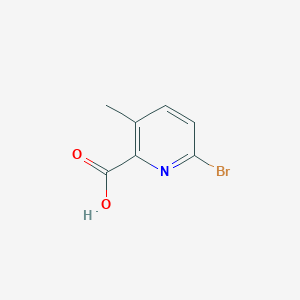

6-Bromo-3-methylpyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

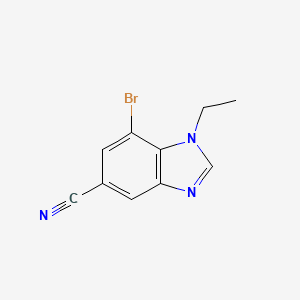

6-Bromo-3-methylpyridine-2-carboxylic acid is a bromopyridine derivative . It is also known as 3-methylpicolinic acid . The molecular weight of this compound is 230.06 .

Synthesis Analysis

The synthesis of 2-Bromo-6-methylpyridine, a similar compound, has been reported in various methods . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . The dianion formed by reacting 3-Methylpyridine-2-carboxylic acid with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1cccc(Br)n1 . The InChI key for this compound is SOHDPICLICFSOP-UHFFFAOYSA-N . Chemical Reactions Analysis

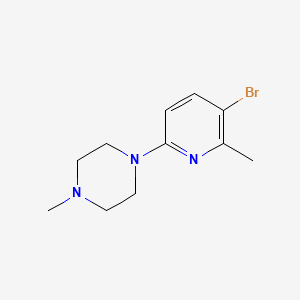

2-Bromo-6-methylpyridine may be used in the synthesis of various compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and others .Physical and Chemical Properties Analysis

The physical form of 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester, a related compound, is solid . The storage temperature is recommended to be in an inert atmosphere, 2-8°C .Wissenschaftliche Forschungsanwendungen

Electrocatalysis and CO2 Utilization

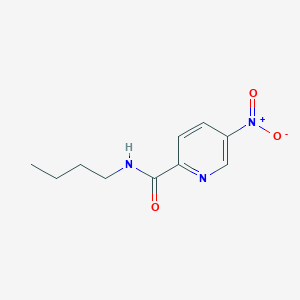

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid demonstrates the potential of using 6-bromo-3-methylpyridine-2-carboxylic acid derivatives in green chemistry applications. This process, performed in an ionic liquid, avoids the use of volatile and toxic solvents and catalysts, showcasing an environmentally friendly method for synthesizing aminonicotinic acid with high selectivity and yield, and the possibility for ionic liquid recycling (Feng et al., 2010).

Ligand Synthesis for Lanthanide Complexation

The development of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from 5'-methyl-6-bromo-2,2'-bipyridine, highlights the importance of this compound derivatives in creating complex ligands. These ligands are particularly suitable for the complexation of lanthanide(III) cations, indicating their utility in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Ruthenium(II) Bipyridine Complexes

Research into ruthenium(II) bipyridine complexes incorporating 3-methylpyridine-2-carboxylic acid and related derivatives demonstrates the compounds' electrochemical properties and potential in cytotoxicity studies. These complexes exhibit moderate activity in cervical human tumor cells and have been studied for their interaction with DNA, suggesting their applicability in medicinal chemistry and drug development (Baroud et al., 2017).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may have specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Relevant Papers The relevant papers for 6-Bromo-3-methylpyridine-2-carboxylic acid include studies on the synthesis of chiral 2,2′-dipyidylamines , and the efficient synthesis of novel pyridine derivatives .

Wirkmechanismus

Target of Action

Similar bromopyridine derivatives have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the bromine atom in the compound could be involved in electrophilic aromatic substitution reactions, which could potentially alter the function of its target .

Biochemical Pathways

Bromopyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects on biochemical pathways .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body .

Result of Action

Bromopyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 6-Bromo-3-methylpyridine-2-carboxylic acid .

Biochemische Analyse

Biochemical Properties

6-Bromo-3-methylpyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of chiral compounds and as a building block in organic synthesis . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s bromine atom and carboxylic acid group enable it to form strong interactions with biomolecules, enhancing its reactivity and specificity in biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s bromine atom plays a key role in these interactions, allowing it to form stable complexes with target molecules . Additionally, the carboxylic acid group can participate in hydrogen bonding, further stabilizing these interactions and enhancing the compound’s efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Over time, the compound may undergo chemical changes that affect its reactivity and interactions with biomolecules . Long-term studies have shown that the compound can have lasting effects on cellular function, highlighting the importance of monitoring its stability and degradation in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s bromine atom and carboxylic acid group enable it to participate in key biochemical reactions, affecting the overall metabolic balance within cells . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s bromine atom and carboxylic acid group play key roles in these localization processes, enabling it to interact with specific biomolecules and exert its effects within targeted cellular regions.

Eigenschaften

IUPAC Name |

6-bromo-3-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKYFTBPNJJOHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-18-5 |

Source

|

| Record name | 6-bromo-3-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)

![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)